Prostaglandin H2
Description
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 |
Synonyms |
PGH2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Role in Inflammation and Pain Management
PGH2 is synthesized from arachidonic acid via cyclooxygenase enzymes (COX-1 and COX-2). It is involved in the inflammatory response and has been targeted in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Indomethacin, for example, inhibits the conversion of PGH2 to other prostaglandins, demonstrating its potential in treating inflammatory conditions such as arthritis and COVID-19-related inflammation .
1.2 Cardiovascular Effects
PGH2 is known to influence platelet aggregation and vascular tone. It is converted to thromboxane A2 (TXA2), which promotes platelet aggregation and vasoconstriction. Studies have shown that PGH2 can inhibit collagen-induced platelet aggregation, indicating its dual role in promoting and inhibiting clot formation . This property has implications for cardiovascular therapies aimed at managing thrombotic disorders.
Immunological Applications
2.1 Eosinophil Migration
Recent studies have highlighted PGH2's role in immune responses, particularly its ability to stimulate the migration of eosinophils and basophils. This effect is mediated through specific receptors, including CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). The activation of these pathways suggests potential applications in treating allergic responses and asthma .
Case Study: Eosinophilic Disorders
- Objective: To evaluate PGH2's effect on eosinophil migration.
- Findings: PGH2 selectively stimulated eosinophil migration while inhibiting degranulation, indicating its potential as a therapeutic target in eosinophilic disorders.
Dermatological Applications
3.1 Skin Health and Cosmeceuticals
PGH2's derivatives have been explored for their effects on skin health. For instance, certain formulations containing PGH2 analogs have shown promise in promoting wound healing and reducing inflammation associated with skin conditions . The mechanistic pathways involve modulation of cell signaling related to inflammation and tissue repair.
| Application Area | Mechanism of Action | Potential Products |
|---|---|---|
| Inflammation Management | Inhibition of prostaglandin synthesis | NSAIDs like Indomethacin |
| Cardiovascular Health | Modulation of platelet aggregation | Antithrombotic agents |
| Immunology | Eosinophil chemotaxis | Treatments for asthma |
| Dermatology | Wound healing and anti-inflammatory effects | Cosmeceuticals |
Research Insights
4.1 Drug Discovery
Recent advancements in drug discovery have utilized PGH2 as a target for developing new therapeutic agents. Text mining approaches have identified novel interactions involving PGH2 that could lead to innovative treatments for osteoarthritis and other inflammatory diseases .
4.2 Synthetic Applications
The synthesis of PGH2 itself has been a focus of research, with various methods developed to produce this compound efficiently for laboratory use . Understanding these synthetic pathways enhances the ability to study its biological effects in vitro.
Comparison with Similar Compounds
Structural Features
PGH2 contains a cyclopentane ring with two side chains and a 9,11-endoperoxide bridge, distinguishing it from other prostanoids. The structural diversity of downstream prostanoids arises from modifications to the cyclopentane ring and side chains:
| Compound | Key Structural Features | Synthase/Converter |
|---|---|---|
| PGH2 | 9,11-endoperoxide bridge; no additional substituents on the ring | COX-1/COX-2 (from AA) |
| PGE2 | Ketone group at C-9; hydroxyl at C-11 | Prostaglandin E synthase (PGES) |
| PGD2 | Hydroxyl groups at C-9 and C-11 (different stereochemistry vs. PGE2) | Prostaglandin D synthase (PGDS) |
| PGF2α | Hydroxyl groups at C-9 and C-11 (C-9 hydroxyl in α-configuration) | Prostaglandin F synthase (PGFS) |
| TXA2 | Oxane ring replacing cyclopentane; unstable hemiacetal structure | Thromboxane synthase (TXAS) |
| PGI2 | Bicyclic structure with an additional oxygen-containing ring | Prostacyclin synthase (PGIS) |
Functional Divergence
Despite shared origins from PGH2, prostanoids exhibit distinct physiological roles:
- PGH2 : Primarily a transient precursor; binds weakly to thromboxane receptors (TP) to induce platelet aggregation and vasoconstriction .
- TXA2 : Potent vasoconstrictor and platelet activator; short-lived (half-life ~30 seconds) .
- PGI2 : Vasodilator; inhibits platelet aggregation via IP receptors .
- PGE2 : Dual roles in inflammation (promotes vasodilation and fever) and tissue repair .
- PGD2 : Mediates allergic responses and sleep regulation .
- PGF2α : Stimulates uterine contraction and bronchoconstriction .
Key Research Findings
Receptor Binding and Selectivity
- PGH2 vs. TXA2 : PGH2 and TXA2 share similar affinities for TP receptors in human platelets, but TXA2 is ~100-fold more potent in inducing aggregation due to its stable conformation .
- U-46619 (PGH2 analog): Mimics TXA2’s selectivity in vascular smooth muscle contraction but lacks conversion into other prostanoids, making it a valuable pharmacological tool .
Isobaric Challenges in Detection
Enzyme-Substrate Interactions
- Binding Site Variability : Molecular dynamics simulations reveal divergent PGH2-binding residues in TXAS (e.g., Arg41, Tyr44) versus PGIS (e.g., Trp373, His386), explaining substrate specificity .
- Crystallographic Insights: No crystal structures of PGH2-bound synthases exist, but mutagenesis studies suggest hydrophobic pockets and hydrogen bonding dictate product formation .
Clinical and Therapeutic Implications
- COX Inhibitors : Aspirin acetylates COX-2, irreversibly blocking PGH2 synthesis and shifting production toward anti-inflammatory lipoxins .
- TXA2/PGH2 Receptor Antagonists : Compounds like SQ 29,548 selectively block TP receptors, reducing thrombotic risks without affecting PGI2-mediated vasodilation .
Preparation Methods
Enzymatic Conversion of Arachidonic Acid
PGH2 is biosynthesized endogenously via the cyclooxygenase (COX) pathway, where arachidonic acid (AA) undergoes a two-step enzymatic transformation. Cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) catalyze the oxygenation of AA to prostaglandin G2 (PGG2), followed by peroxidative reduction to PGH2.
Step 1: Formation of PGG2
COX enzymes insert two oxygen molecules into AA, forming a 15-hydroperoxy cyclic endoperoxide structure. This step requires a heme-containing active site, with COX-1 and COX-2 exhibiting similar catalytic mechanisms but differing in tissue distribution and regulatory roles.
Step 2: Reduction of PGG2 to PGH2
Prostaglandin hydroperoxidase activity reduces the 15-hydroperoxy group of PGG2 to a hydroxyl group, yielding PGH2. This step is coupled with the oxidation of co-substrates such as glutathione or tetrahydrobiopterin.
Table 1: Key Enzymes in PGH2 Biosynthesis
| Enzyme | Function | Localization | Inhibitors |
|---|---|---|---|
| COX-1 | Constitutive AA oxygenation | Endoplasmic reticulum | Aspirin, indomethacin |
| COX-2 | Inducible AA oxygenation | Nuclear membrane | Celecoxib, rofecoxib |
| Prostacyclin synthase | Converts PGH2 to PGI2 | Vascular endothelium | Not well-characterized |
Recombinant Enzyme Systems
Advances in protein engineering have enabled the use of recombinant COX isoforms for in vitro PGH2 production. For example, ovine seminal vesicle microsomes remain a widely utilized source of COX-1 due to their high enzymatic activity. Recombinant COX-2 expressed in insect cells or E. coli offers higher yields and purity, facilitating structural studies.
Challenges in Biological Synthesis
-
Instability of PGH2 : PGH2 has a half-life of 90–100 seconds at room temperature, necessitating immediate conversion or stabilization at -80°C.
-
Side Reactions : Non-enzymatic degradation of PGH2 produces 12-(S)-hydroxyheptadecatrienoic acid (HHT) and malondialdehyde, complicating purification.
Chemical Synthesis of this compound
Metathesis-Based Routes
Recent patents describe olefin metathesis as a key strategy for constructing the cyclopentane core of PGH2. The WO2015048736A1 patent outlines a method using Grubbs catalysts to form critical carbon-carbon bonds.
Representative Steps :
Table 2: Comparative Analysis of Chemical Synthesis Methods
| Method | Starting Material | Key Reaction | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Metathesis | Diene derivatives | Ring-closing metathesis | 45–55 | >90 |
| Epoxide coupling | PGF2α analogues | Peroxide addition | 30–40 | 85–90 |
| Biomimetic | AA derivatives | Photooxygenation | 20–25 | 70–80 |
Biomimetic Photooxygenation
This method mimics the enzymatic oxygenation of AA by using light-activated singlet oxygen. Arachidonic acid derivatives are irradiated in the presence of a photosensitizer (e.g., methylene blue), generating PGG2 analogs that are chemically reduced to PGH2. While cost-effective, this approach suffers from low regioselectivity and side product formation.
Analytical Validation of PGH2
Chromatographic Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) :
-
Column : C18 reverse-phase (2.1 × 150 mm, 3.5 μm).
-
Mobile Phase : Gradient of acetonitrile/water with 0.1% formic acid.
High-Performance Liquid Chromatography (HPLC) :
Spectroscopic Characterization
Q & A
Q. How is PGH2 synthesized in biological systems, and what enzymes are pivotal in its formation?
PGH2 is synthesized via the cyclooxygenase (COX) pathway, where arachidonic acid is first oxygenated to prostaglandin G2 (PGG2) by the cyclooxygenase activity of COX-1 or COX-2. The peroxidase activity of these enzymes then reduces PGG2 to PGH3. This two-step reaction is critical for generating downstream prostanoids like PGE2, TXA2, and prostacyclin .
Q. What are the primary downstream metabolites of PGH2, and how do their physiological roles vary?
PGH2 serves as a substrate for tissue-specific synthases:
- PGE2 : Produced by prostaglandin E synthases, involved in inflammation and pain signaling.
- TXA2 : Synthesized by thromboxane synthase in platelets, promotes vasoconstriction and platelet aggregation.
- Prostacyclin (PGI2) : Generated by prostacyclin synthase in vascular endothelium, counteracts TXA2 by inducing vasodilation. Functional divergence arises from receptor specificity and tissue distribution .
Q. What methodological approaches are recommended for quantifying PGH2 in biological samples?
Competitive enzyme-linked immunosorbent assays (ELISAs) are widely used. Key steps include:
- Sample preparation : Avoid repeated freeze-thaw cycles to preserve PGH2 stability.
- Standard curve : Use log-log or semi-log plots to account for the inverse relationship between PGH2 concentration and absorbance.
- Data validation : Include internal controls and account for dilution factors in calculations .
Advanced Research Questions
Q. How can researchers resolve structural isomers like PGD2 and PGE2 in analytical assays?
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) with reversed-phase HPLC separation is essential. Differentiation relies on:
Q. What experimental strategies mitigate the rapid degradation of unstable PGH2 metabolites like thromboxane A2 (TXA2)?
TXA2 (t₁/₂ = 32 seconds at 37°C) requires:
Q. How does the competitive inhibition mechanism in PGH2 ELISA kits influence data interpretation?
The competitive ELISA format inversely correlates signal intensity with PGH2 concentration. Optimize by:
Q. How do pharmacological inhibitors like aspirin differ from other NSAIDs in modulating PGH2 synthesis?
Q. How do isotopic labeling techniques enhance mass spectrometry-based quantification of PGH2 metabolites?
Deuterated internal standards (e.g., D₄-PGE2) improve accuracy by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
